3-(3-Aminophenyl)prop-2-ynoic acid hydrochloride
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Overview
Description
3-(3-Aminophenyl)prop-2-ynoic acid hydrochloride is a chemical compound with the molecular formula C9H8ClNO2 and a molecular weight of 197.62 g/mol It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a propynoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminophenyl)prop-2-ynoic acid hydrochloride typically involves the reaction of 3-aminophenylacetylene with carbon dioxide under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent unwanted side reactions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques, such as crystallization and chromatography, to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminophenyl)prop-2-ynoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The propynoic acid moiety can be reduced to form corresponding alkenes or alkanes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alkenes or alkanes derived from the propynoic acid moiety.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(3-Aminophenyl)prop-2-ynoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Aminophenyl)prop-2-ynoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the propynoic acid moiety can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Aminophenyl)prop-2-ynoic acid hydrochloride
- 3-(3-Nitrophenyl)prop-2-ynoic acid hydrochloride
- 3-(3-Methoxyphenyl)prop-2-ynoic acid hydrochloride
Uniqueness
3-(3-Aminophenyl)prop-2-ynoic acid hydrochloride is unique due to the specific positioning of the amino group on the phenyl ring, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C9H8ClNO2 |
---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
3-(3-aminophenyl)prop-2-ynoic acid;hydrochloride |
InChI |
InChI=1S/C9H7NO2.ClH/c10-8-3-1-2-7(6-8)4-5-9(11)12;/h1-3,6H,10H2,(H,11,12);1H |
InChI Key |
IUSZEVMSQLGHAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C#CC(=O)O.Cl |
Origin of Product |
United States |
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